(Z)-7-[(1R,2R,3R)-2-[(E,3R)-4-cyclohexyl-3-hydroxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid
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Overview
Description
(Z)-7-[(1R,2R,3R)-2-[(E,3R)-4-cyclohexyl-3-hydroxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid is a complex organic compound with a unique structure that includes multiple chiral centers and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7-[(1R,2R,3R)-2-[(E,3R)-4-cyclohexyl-3-hydroxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid typically involves multiple steps, including the formation of cyclohexyl and cyclopentyl rings, introduction of hydroxyl groups, and the creation of the heptenoic acid chain. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are employed to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
(Z)-7-[(1R,2R,3R)-2-[(E,3R)-4-cyclohexyl-3-hydroxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (Z)-7-[(1R,2R,3R)-2-[(E,3R)-4-cyclohexyl-3-hydroxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.
Biology
In biological research, this compound may be used to study the effects of specific functional groups on biological activity. Its interactions with enzymes and receptors can provide insights into biochemical pathways and mechanisms.
Medicine
In medicine, this compound has potential therapeutic applications. It may be investigated for its effects on various diseases and conditions, particularly those involving inflammation or metabolic pathways.
Industry
In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also be used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-7-[(1R,2R,3R)-2-[(E,3R)-4-cyclohexyl-3-hydroxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, altering their activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-7-[(1R,2R,3R)-2-[(E,3R)-4-cyclohexyl-3-hydroxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid include other cyclohexyl and cyclopentyl derivatives with hydroxyl and carboxyl functional groups. Examples include:
- Cyclohexylhydroxybutenoic acids
- Cyclopentylhydroxyheptenoic acids
Uniqueness
What sets this compound apart is its specific stereochemistry and the combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H34O5 |
---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(Z)-7-[(1R,2R,3R)-2-[(E,3R)-4-cyclohexyl-3-hydroxybut-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C22H34O5/c23-17(14-16-8-4-3-5-9-16)12-13-19-18(20(24)15-21(19)25)10-6-1-2-7-11-22(26)27/h1,6,12-13,16-19,21,23,25H,2-5,7-11,14-15H2,(H,26,27)/b6-1-,13-12+/t17-,18+,19+,21+/m0/s1 |
InChI Key |
WVYOVLOAXIHCDB-OMLLNYAOSA-N |
Isomeric SMILES |
C1CCC(CC1)C[C@H](/C=C/[C@H]2[C@@H](CC(=O)[C@@H]2C/C=C\CCCC(=O)O)O)O |
Canonical SMILES |
C1CCC(CC1)CC(C=CC2C(CC(=O)C2CC=CCCCC(=O)O)O)O |
Origin of Product |
United States |
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